Olopatadine N-oxide (M3) is a major metabolite of Olopatadine, a histamine H(1) receptor-selective antagonist classified as a tricyclic drug. [] Olopatadine N-oxide is formed through the N-oxidation of Olopatadine, primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, in human liver microsomes. [] This metabolite has been investigated for its potential role in Olopatadine metabolism and its impact on cytochrome P450 (CYP) enzyme activities. []
Olopatadine N-Oxide is a chemical compound derived from olopatadine, an antihistamine used primarily in the treatment of allergic conjunctivitis. This compound is formed through the oxidation of olopatadine hydrochloride, which is commonly utilized in ophthalmic solutions. The synthesis and characterization of olopatadine N-Oxide are important for understanding its pharmacological properties and potential applications in pharmaceutical formulations.
Olopatadine N-Oxide is classified as a secondary amine oxide. It is produced through the metabolic oxidation of olopatadine hydrochloride, typically occurring in the body or via chemical synthesis in laboratory settings. The compound is recognized for its role in the pharmacokinetics of olopatadine, contributing to its efficacy and safety profile.
The synthesis of olopatadine N-Oxide can be achieved through several methods, primarily involving oxidation reactions. A notable method employs potassium permanganate as an oxidizing agent, which facilitates the conversion of olopatadine hydrochloride into olopatadine N-Oxide.
Olopatadine N-Oxide has a complex molecular structure characterized by a dibenzo[b,e]oxepin core with a methyl group and an amine oxide functional group. The molecular formula is .
The primary reaction involving olopatadine N-Oxide is its formation from olopatadine hydrochloride via oxidation. This process can lead to various degradation products under different conditions.
Olopatadine N-Oxide functions primarily as an antihistamine by blocking H1 receptors, thus preventing histamine from exerting its effects during allergic reactions.
Olopatadine N-Oxide exhibits several notable physical and chemical properties:
Olopatadine N-Oxide has significant applications in both clinical and analytical settings:
Olopatadine N-Oxide possesses the molecular formula C₂₁H₂₃NO₄ and a molecular weight of 353.41 g/mol [1] [2] [6]. This composition represents a significant oxidative modification from its parent compound, olopatadine (C₂₁H₂₃NO₃, 337.41 g/mol), with the addition of one oxygen atom accounting for the 16 g/mol increase. The molecular weight has been experimentally confirmed through mass spectrometry and is consistently documented across chemical databases and supplier specifications [1] [6] [7]. This mass increment is characteristic of N-oxidation, a common phase I metabolic reaction that significantly alters the physicochemical behavior of amine-containing pharmaceuticals.
Table 1: Molecular Comparison of Olopatadine N-Oxide and Parent Compound
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Olopatadine N-Oxide | C₂₁H₂₃NO₄ | 353.41 | Tertiary amine N-oxide |
Olopatadine | C₂₁H₂₃NO₃ | 337.41 | Tertiary amine |
The systematic IUPAC name for Olopatadine N-Oxide is (Z)-3-(2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine oxide [4] [6]. This nomenclature precisely defines the compound's critical structural features:
The stereochemistry at the 11-alkylidene position maintains the crucial (Z)-configuration observed in the parent olopatadine molecule. This geometric isomerism (where the dimethylaminopropylidene chain resides on the same side as the oxepine oxygen) is preserved during metabolic oxidation and is essential for biological activity. The SMILES notation C[N+](C)([O-])CC/C=C/1\C2=CC=CC=C2COC2=C1C=C(CC(=O)O)C=C2
explicitly represents this stereochemistry [7], while the InChIKey TXKZPVWYFNGMCP-LSCVHKIXSA-N
[7] provides a unique digital identifier incorporating stereochemical information.
Visual representation:
O (Oxepine) \ C11 = C - CH₂-CH₂-N⁺(CH₃)₂O⁻ | (Z-configuration) Dibenzoxepin ring | C2 - CH₂-COOH
Olopatadine N-Oxide demonstrates significant structural and functional differences from its parent compound while retaining the core pharmacophore:
Metabolic Origin: As an active metabolite of olopatadine [2] [6] [7], the N-oxide formation occurs primarily via hepatic flavin-containing monooxygenase (FMO)-mediated oxidation. This biotransformation represents a detoxification pathway that simultaneously enhances water solubility for excretion while maintaining therapeutic activity.
Polarity and Solubility: The N-oxide functionalization dramatically increases molecular polarity. While experimental log P values are not fully reported in the literature, the introduction of the zwitterionic N⁺-O⁻ group substantially reduces lipophilicity compared to the tertiary amine in olopatadine. This is evidenced by:
Pharmacological Implications: Though detailed receptor binding studies specific to the N-oxide are limited in the provided sources, it is documented as a therapeutically relevant metabolite contributing to olopatadine's efficacy in conditions including allergic conjunctivitis, asthma, and atopic dermatitis [2] [6]. The metabolite retains the histamine H₁ receptor antagonism characteristic of the parent drug while potentially exhibiting reduced central nervous system penetration due to its increased polarity.
Chemical Stability: The N-oxide functionality may impart different stability profiles compared to olopatadine. N-oxides generally exhibit sensitivity to reducing environments, potentially reverting to the parent amine under certain conditions. However, specific stability data for olopatadine N-oxide requires further investigation.
Analytical Significance: The structural similarity yet distinct mass difference (16 Da) makes olopatadine N-oxide readily identifiable in mass spectrometric analyses of biological samples. Its deuterated analog (Olopatadine-d₃ N-Oxide, C₂₁H₂₀D₃NO₄, MW 356.44 g/mol [8]) serves as a crucial internal standard for quantitative bioanalysis, leveraging the predictable 3 Da mass shift for accurate measurement.
Characterization of Olopatadine N-Oxide employs a comprehensive suite of analytical techniques, though crystallographic data appears limited compared to the parent compound:
Table 2: Spectroscopic Characterization of Olopatadine N-Oxide
Technique | Key Characteristic Features | Application/Insight | Reference |
---|---|---|---|
Nuclear Magnetic Resonance (NMR) | • ¹H NMR: Distinct vinyl proton signals confirming (Z)-configuration• ¹³C NMR: Characteristic carbon shifts for N-oxide (~δ 60-65 ppm for α-carbons)• Deuterated analog: Validates assignments and quantifies metabolite | Stereochemical confirmation, purity assessment, structural elucidation | [7] [8] |
Mass Spectrometry (MS) | • ESI+: [M+H]⁺ at m/z 354.41• High-resolution MS: Confirms elemental composition (C₂₁H₂₄NO₄⁺, calc. 354.1705)• MS/MS: Diagnostic fragments at m/z 336 (H₂O loss), 165 (dibenzoxepin fragment) | Molecular weight confirmation, metabolite identification, quantitative bioanalysis | [6] [7] [8] |
Infrared Spectroscopy (IR) | • Strong carboxyl C=O stretch: ~1700-1725 cm⁻¹• Characteristic N→O stretch: ~930-980 cm⁻¹• Aromatic C=C stretches: ~1450-1600 cm⁻¹ | Functional group identification, solid-state characterization | [7] |
Chromatography (HPLC/HILIC) | • Reversed-phase HPLC: Shorter retention than olopatadine due to higher polarity• HILIC: Suitable separation leveraging polar N-oxide group | Purity analysis, quantification in pharmaceutical matrices | [8] |
Crystallographic Considerations: While detailed single-crystal X-ray diffraction data for Olopatadine N-Oxide is not explicitly available in the provided sources, extensive polymorph studies exist for olopatadine hydrochloride [3]. These studies demonstrate that the parent compound exhibits conformational polymorphism (Forms I and II), crystallizing in the monoclinic crystal system with distinct unit cell parameters and molecular packing. Given the structural similarity, Olopatadine N-Oxide likely also possesses polymorphic potential, particularly relevant for its potential formulation as a solid dosage form. The presence of the zwitterionic N-oxide and carboxylic acid groups creates strong hydrogen-bonding donors and acceptors (COOH, N⁺-O⁻), potentially leading to complex hydrate or solvate formation. Future crystallographic studies should focus on elucidating:
Spectroscopic Correlations: The predicted and experimental spectroscopic data consistently support the assigned structure. Computational chemistry predictions (e.g., ALOGPS) estimate a log P of ~0.95 and water solubility of 0.0015 g/L [7], aligning with the increased polarity from N-oxidation. The HMDB entry (HMDB0060595) [7] collates available spectroscopic data, serving as a valuable resource for identification. The significant downfield shift of protons adjacent to the N-oxide group in ¹H NMR and characteristic low-field carbon resonances in ¹³C NMR provide unambiguous evidence of the N-oxide functionality compared to the parent tertiary amine.
Structural Diagram Integration:
[Diagram Placeholder: Olopatadine N-Oxide Structure] Key: - Dibenzoxepin core (gray) - (Z)-Propenylidene linker (blue) - N-Oxide group (red with δ+/δ-) - Carboxymethyl group (green)
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1